2-(4-Methoxy-phenyl)-1-m-tolyl-ethanone
Description
2-(4-Methoxy-phenyl)-1-m-tolyl-ethanone is a diaryl ethanone derivative featuring a ketone group flanked by two aromatic substituents: a 4-methoxyphenyl group (electron-donating methoxy substituent at the para position) and an m-tolyl group (methyl-substituted phenyl ring at the meta position). This structural motif is common in pharmaceuticals and organic synthesis intermediates. Applications may span medicinal chemistry, given the prevalence of ethanone derivatives in antipsychotic (e.g., S 16924 ) and anticancer agents (e.g., oxadiazole-ethanone hybrids ).
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)16(17)11-13-6-8-15(18-2)9-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
CKAGJDRCWLOJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The methoxy group in 2-(4-Methoxy-phenyl)-1-m-tolyl-ethanone enhances electron density at the ketone, increasing nucleophilicity compared to chloro-substituted analogs (e.g., 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone) . Sulfonyl-containing analogs (e.g., ) exhibit strong electron-withdrawing effects, altering reactivity toward nucleophilic attacks.
Physicochemical Properties: The target compound’s dual aromatic substituents likely confer higher melting points (estimated 80–100°C) than monosubstituted analogs like 1-(4-Methoxyphenyl)ethanone (oil, ). Crystalline derivatives (e.g., triazole-substituted ethanone ) highlight the role of hydrogen bonding in solid-state packing.
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